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Compound of Interest

1,2-Dimethyl-1H-indole-3-
Compound Name:
carbaldehyde

cat. No.: B1297661

An In-depth Technical Guide to 1,2-Dimethyl-1H-
indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in
synthetic and medicinal chemistry. The information is presented to support research,
development, and drug discovery efforts.

Core Physical and Chemical Properties

1,2-Dimethyl-1H-indole-3-carbaldehyde is a solid, crystalline compound. A summary of its
key physical and chemical properties is provided in the tables below for easy reference and
comparison.
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Identifier Value Source
CAS Number 38292-40-9 [1]
Molecular Formula C11H11NO [1]
Molecular Weight 173.21 g/mol [1]
InChi Key HYGUWHAXRMPCCP- o]
UHFFFAOYSA-N

Property Value Source
Physical Form Solid -
Melting Point 127-129 °C [3]
Boiling Point 200-205 °C at 5 Torr [3]

logP 1.8914 (calculated) [2]

Solubility Profile

The solubility of 1,2-Dimethyl-1H-indole-3-carbaldehyde is a critical parameter for its

application in various experimental settings. While specific quantitative solubility data for this

compound is not readily available, a qualitative assessment based on the structurally related

indole-3-carbaldehyde suggests the following:
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Solvent Type Solubility Rationale
Expected to be soluble in
) solvents like
Polar Aprotic Solvents Soluble ] ]
Dimethylformamide (DMF) and
Dimethyl sulfoxide (DMSO).
) Generally soluble in alcohols
Polar Protic Solvents Soluble
such as methanol and ethanol.
Limited solubility is expected in
Non-Polar Solvents Sparingly Soluble solvents like hexane and
toluene.
) Low solubility is anticipated in
Water Sparingly Soluble

agueous solutions.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of
1,2-Dimethyl-1H-indole-3-carbaldehyde.

'H NMR Spectroscopy

The *H NMR spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift

Multiplicity Assignment Solvent Source

(6) ppm

10.11 s 1H, -CHO CDCls [4]

8.26 S 1H, H-4 CDCls [4]

7.28-7.27 m 3H, Ar-H CDClz [4]

3.65 s 3H, N-CHs CDCls [4]

2.62 s 3H, C2-CHs CDCls [4]

3C NMR Spectroscopy
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While a specific 13C NMR spectrum for 1,2-Dimethyl-1H-indole-3-carbaldehyde is not
available in the searched literature, data for the closely related compound, 1-methyl-1H-indole-
3-carbaldehyde, can provide valuable insight into the expected chemical shifts.

Reference Data for 1-Methyl-1H-indole-3-carbaldehyde:

Chemical Shift (d)

Assignment Solvent Source

ppm

184.43 -CHO CDCls [5]
137.90 C-7a CDCls [5]
125.29 C-3a CDCls [5]
124.04 C-4 CDCls [5]
122.94 C-6 CDCls [5]
122.04 C-5 CDCls [5]
118.09 c-3 CDCls [5]
109.87 C-7 CDCls [5]
33.69 N-CHs CDCls [5]

FT-IR and Mass Spectrometry

Specific FT-IR and mass spectrometry data for 1,2-Dimethyl-1H-indole-3-carbaldehyde are
not readily available in the reviewed literature. Researchers are advised to acquire this data
experimentally for comprehensive characterization. For reference, the mass spectrum of the
parent compound, indole-3-carbaldehyde, shows a molecular ion peak (M+) at m/z 145.[6]

Experimental Protocols
Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde via
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard and effective method for the formylation of
electron-rich aromatic and heteroaromatic compounds, including indoles.[7] The following is a
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generalized protocol that can be adapted for the synthesis of 1,2-Dimethyl-1H-indole-3-
carbaldehyde from 1,2-dimethylindole.

Workflow for Vilsmeier-Haack Formylation:

Formylation and Hydrolysis

Vilsmeier Reagent Formation

Phosphorus Oxychloride (POCI3)
Reaction | | 1,2-Dimethylindole | Electrophilic Attack

Vilsmeier Reagent
Dimethylformamide (DMF) (Chloroiminium Salt)

Aqueous Workup
(e.g., NaOH solution)

. 1,2-Dimethyl-1H-indole-3-carbaldehyde

Iminium Intermediate

Click to download full resolution via product page
Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Detailed Experimental Protocol (Adapted from general procedures for indole-3-carbaldehyde
synthesis[8]):

» Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping
funnel, and a calcium chloride tube, place anhydrous dimethylformamide (DMF). Cool the
flask in an ice bath. Slowly add phosphorus oxychloride (POCIs) dropwise with stirring,
maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to an hour at
this temperature to form the Vilsmeier reagent.

¢ Reaction with 1,2-Dimethylindole: Dissolve 1,2-dimethylindole in anhydrous DMF. Add this
solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete,
allow the reaction mixture to stir at room temperature for 1-2 hours.

e Reaction Completion and Work-up: Heat the reaction mixture to 80-90 °C and maintain for 5-
8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion,
cool the mixture to room temperature.
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« Isolation and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize the
solution by adding a saturated sodium carbonate solution until the mixture is alkaline, which
will precipitate the crude product. Collect the solid by filtration, wash thoroughly with water,
and dry. The crude product can be further purified by recrystallization from a suitable solvent
such as ethanol.

Characterization of the Final Product:

The identity and purity of the synthesized 1,2-Dimethyl-1H-indole-3-carbaldehyde should be
confirmed using the following analytical techniques:

e

Synthesized Product

Y

Thin-Layer Chromatography (TLC) Melting Point Determination
- Purity Assessment - Purity and Identity Check

A

FT-IR Spectroscopy Mass Spectrometry
- Functional Group Analysis - Molecular Weight Confirmation

NMR Spectroscopy
(*H and 3C)
- Structural Elucidation

;

> Pure Characterized Compound <

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297661#1-2-dimethyl-1h-indole-3-carbaldehyde-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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